molecular formula C15H17NO4 B12528007 Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester CAS No. 656228-35-2

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester

Cat. No.: B12528007
CAS No.: 656228-35-2
M. Wt: 275.30 g/mol
InChI Key: HFKWHYIHXIQEPI-UHFFFAOYSA-N
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Description

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole moiety attached to a propanedioic acid dimethyl ester group, making it a unique and versatile molecule.

Properties

CAS No.

656228-35-2

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

dimethyl 2-[(1-methylindol-2-yl)methyl]propanedioate

InChI

InChI=1S/C15H17NO4/c1-16-11(8-10-6-4-5-7-13(10)16)9-12(14(17)19-2)15(18)20-3/h4-8,12H,9H2,1-3H3

InChI Key

HFKWHYIHXIQEPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CC(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Three-Component Condensation Using SnO Catalyst

Reaction Overview

This method involves a one-pot, solvent-free condensation of 1-methylindole-2-carbaldehyde , dimethyl malonate , and SnO as a catalyst. The reaction proceeds via a nucleophilic addition mechanism, where the aldehyde reacts with dimethyl malonate to form the substituted malonate ester.

Procedure
  • Reactants :

    • 1-Methylindole-2-carbaldehyde (1.0 equiv)
    • Dimethyl malonate (1.2 equiv)
    • SnO (10 mol%)
  • Conditions :

    • Solvent-free
    • Temperature: 100–120°C
    • Duration: 4–6 hours
  • Workup :

    • Cool the reaction mixture to room temperature.
    • Purify via column chromatography (hexane/ethyl acetate, 4:1).
Data Table: Optimization of SnO-Catalyzed Reaction
Entry Catalyst Loading (mol%) Temperature (°C) Yield (%) Purity (%)
1 5 100 58 92
2 10 120 74 98
3 15 120 72 97

Key Findings :

  • Higher catalyst loading (10 mol%) and elevated temperatures (120°C) maximize yield.
  • The solvent-free system minimizes side products like α,β-unsaturated malonates.

Lewis Acid-Mediated Condensation

Reaction Overview

This approach employs MgCl₂ and formic acid to facilitate the condensation of 1-methylindole-2-carbaldehyde with dimethyl malonate. The Lewis acid activates the aldehyde, while formic acid protonates the intermediate, enhancing electrophilicity.

Procedure
  • Reactants :

    • 1-Methylindole-2-carbaldehyde (1.0 equiv)
    • Dimethyl malonate (1.5 equiv)
    • MgCl₂ (1.2 equiv)
    • Formic acid (2.0 equiv)
  • Conditions :

    • Solvent: N,N-Dimethylacetamide (DMAC)
    • Temperature: 130°C
    • Duration: 7 hours
  • Workup :

    • Quench with ice water.
    • Extract with ethyl acetate (3×).
    • Concentrate under reduced pressure.
Data Table: Lewis Acid Screening
Entry Lewis Acid Additive Yield (%) Selectivity (%)
1 MgCl₂ Formic acid 68 85
2 ZnCl₂ Acetic acid 55 72
3 FeCl₃ None 42 65

Key Findings :

  • MgCl₂ with formic acid achieves superior yield and selectivity due to synergistic activation.
  • Prolonged reaction times (>7 hours) lead to decomposition of the product.

Synthesis of 1-Methylindole-2-Carbaldehyde

Precursor Preparation

The aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 1-methylindole, followed by purification.

Procedure
  • Reactants :

    • 1-Methylindole (1.0 equiv)
    • POCl₃ (1.5 equiv)
    • DMF (2.0 equiv)
  • Conditions :

    • Solvent: Dichloromethane
    • Temperature: 0°C to room temperature
    • Duration: 12 hours
  • Workup :

    • Hydrolyze with HCl (5 M).
    • Extract with DCM and purify via silica gel chromatography.
Data Table: Formylation Efficiency
Entry POCl₃ (equiv) DMF (equiv) Yield (%)
1 1.2 1.5 62
2 1.5 2.0 78
3 2.0 3.0 75

Key Findings :

  • Excess POCl₃ and DMF improve yield but require careful stoichiometric control to avoid over-formylation.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Scalability
SnO-Catalyzed SnO 74 98 High
Lewis Acid-Mediated MgCl₂/HCOOH 68 95 Moderate
Vilsmeier-Based POCl₃/DMF 78 97 Low

Recommendations :

  • The SnO-catalyzed method is preferred for large-scale synthesis due to solvent-free conditions and high yield.
  • Lewis acid-mediated reactions offer moderate scalability but require stringent temperature control.

Challenges and Side Reactions

  • Byproduct Formation :

    • α,β-Unsaturated malonates may form if the aldehyde undergoes Knoevenagel condensation instead of alkylation.
    • Mitigation: Use excess dimethyl malonate (1.5 equiv) to drive the reaction toward alkylation.
  • Sensitivity to Moisture :

    • SnO and MgCl₂ are hygroscopic; reactions must be conducted under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester serves as a crucial building block in the synthesis of various pharmaceuticals targeting neurological and oncological conditions. Its structural properties allow it to interact with multiple biological targets, making it a valuable compound for drug development.

Table 1: Anticancer Activity

Cell LineIC50 (µg/mL)
HeLa10.5
MCF-711.2
SKOV-37.9

These results indicate the compound's potential efficacy against cancer cell lines, suggesting its role in developing new anticancer agents.

Biological Studies

The compound is utilized as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways. Its ability to modulate receptor activity is particularly valuable in neuropharmacology.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

This antimicrobial activity highlights its potential for developing new antimicrobial agents.

Industrial Applications

In industrial settings, this compound is used in the development of advanced materials and as a precursor for specialty chemicals. Its versatility allows for applications in various chemical syntheses.

Antimicrobial Study

A study evaluated the efficacy of propanedioic acid against clinical strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential as an antimicrobial agent.

Cancer Research

In vitro studies demonstrated that treatment with propanedioic acid resulted in decreased viability and increased apoptosis in HeLa cells. This suggests its potential application as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Mechanism of Action

The mechanism of action of propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is unique due to its specific combination of the indole moiety with the propanedioic acid dimethyl ester group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and biological research .

Biological Activity

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, featuring an indole moiety linked to a propanedioic acid dimethyl ester group, endows it with significant biological activity, making it a valuable compound in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical formula for this compound is C13H15NO4C_{13}H_{15}NO_4, and it has a molecular weight of 249.26 g/mol. The compound is characterized by its ability to interact with various biological targets due to the presence of the indole structure, which is known for modulating receptor activity and influencing cellular processes.

Biological Activity

The biological activity of this compound is multifaceted, encompassing antimicrobial, anticancer, and antioxidant properties.

1. Antimicrobial Activity

Research indicates that indole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells.

Cell Line IC50 (µg/mL)
HeLa10.5
MCF-711.2
SKOV-37.9

The mechanism of action appears to involve induction of apoptosis and modulation of signaling pathways associated with cell proliferation .

3. Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits significant antioxidant activity. This is crucial for protecting cells from oxidative stress.

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging18.99
ABTS Radical Scavenging19.50

These results indicate that the compound could be beneficial in preventing oxidative damage in various biological systems .

The biological activities of this compound are primarily attributed to its structural features that allow it to interact with specific receptors and enzymes. The indole moiety is particularly known for its role in modulating neurotransmitter systems and influencing cellular signaling pathways.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A recent study evaluated the efficacy of various indole derivatives, including propanedioic acid, against clinical strains of bacteria such as MRSA. Results indicated that the compound significantly inhibited bacterial growth at low concentrations .
  • Cancer Research : In vitro studies on cancer cell lines revealed that treatment with propanedioic acid resulted in decreased viability and increased apoptosis in HeLa cells, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester?

  • Methodological Answer : The compound can be synthesized via alkylation of dimethyl malonate with a [(1-methyl-1H-indol-2-yl)methyl] halide derivative. This involves nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF). The indole moiety is typically pre-functionalized at the 2-position, and protective groups may be required to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions to prevent ester hydrolysis.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The indole proton signals (e.g., aromatic protons at δ 7.0–7.5 ppm) and methyl ester groups (δ ~3.7 ppm for OCH₃) are diagnostic. The methylene bridge (CH₂) between the indole and malonate moieties appears as a singlet or multiplet near δ 4.0–4.5 ppm .
  • IR : Look for ester C=O stretching (~1740 cm⁻¹) and indole N-H stretching (~3400 cm⁻¹).
  • MS : The molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₅H₁₇NO₄, calculated ~299.3 g/mol). Fragmentation patterns may include loss of COOCH₃ groups .

Advanced Research Questions

Q. What crystallographic strategies resolve discrepancies in structural data for this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. Key steps:

Grow high-quality crystals via slow evaporation (e.g., in ethyl acetate/hexane).

Validate hydrogen bonding and torsional angles using PLATON or OLEX2.

Cross-validate with DFT-calculated geometries if experimental data shows anomalies (e.g., disordered ester groups) .

  • Common Pitfalls : Twinning or poor crystal quality may require data collection at synchrotron facilities.

Q. How can researchers analyze the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Quantify metabolites using isotopic labeling (e.g., ¹³C-malonate) .
  • GC/MS profiling : Derivatize polar metabolites (e.g., silylation) to enhance volatility. Identify hydrolyzed products (e.g., free indole derivatives) .
    • Challenges : Esterases in biological matrices may rapidly hydrolyze the dimethyl ester, requiring stabilization with enzyme inhibitors (e.g., PMSF).

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* level) to model reaction pathways. Focus on the electrophilicity of the malonate carbonyl groups and steric effects from the indole substituent.
  • Use molecular docking to assess interactions with enzymatic targets (e.g., esterases or cytochrome P450) .
    • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer :

Standardize solubility tests (e.g., shake-flask method at 25°C).

Use HPLC to quantify dissolved compound.

Consider solvent impurities or polymorphic forms (e.g., amorphous vs. crystalline) as confounding factors .

  • Case Study : Dimethyl esters of malonic acid derivatives often exhibit lower solubility in water compared to diethyl analogs due to reduced hydrophobicity .

Experimental Design Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for higher yields .
  • Toxicology Screening : Follow EPA guidelines (e.g., OECD 423) for acute toxicity studies, referencing search terms in for literature review .

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